Anticancer agent 205

Colorectal Cancer Cytotoxicity Mitochondrial Targeting

Anticancer agent 205 (TMC-205) is a natural fungal metabolite and synthetic indole derivative that selectively binds to G-quadruplex structures in mitochondrial DNA (G4-mtDNA), thereby inhibiting mtDNA replication, transcription, and translation. This mechanism disrupts mitochondrial function, elevates reactive oxygen species (ROS), and induces DNA damage, cellular senescence, and G0/G1 cell cycle arrest.

Molecular Formula C52H60I2N4
Molecular Weight 994.9 g/mol
Cat. No. B12370024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 205
Molecular FormulaC52H60I2N4
Molecular Weight994.9 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC=C(C=C2)C=CC3=[N+](C4=CC=CC=C4C=C3)CCCCCCCC[N+]5=C(C=CC6=CC=CC=C65)C=CC7=CC=C(C=C7)N8CCCCC8.[I-].[I-]
InChIInChI=1S/C52H60N4.2HI/c1(3-15-41-55-49(35-27-45-17-7-9-19-51(45)55)33-25-43-21-29-47(30-22-43)53-37-11-5-12-38-53)2-4-16-42-56-50(36-28-46-18-8-10-20-52(46)56)34-26-44-23-31-48(32-24-44)54-39-13-6-14-40-54;;/h7-10,17-36H,1-6,11-16,37-42H2;2*1H/q+2;;/p-2
InChIKeyPIDJCNVTCNXXBQ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Anticancer Agent 205: A First-in-Class G4-mtDNA Binder for Targeted Colorectal Cancer Research


Anticancer agent 205 (TMC-205) is a natural fungal metabolite and synthetic indole derivative that selectively binds to G-quadruplex structures in mitochondrial DNA (G4-mtDNA), thereby inhibiting mtDNA replication, transcription, and translation . This mechanism disrupts mitochondrial function, elevates reactive oxygen species (ROS), and induces DNA damage, cellular senescence, and G0/G1 cell cycle arrest . The compound exhibits antiproliferative activity across multiple cancer cell lines, with notable potency against colorectal cancer models (HCT116 IC₅₀ = 3.4 µM) . As a tool compound, it enables precise interrogation of mitochondrial genome regulation in cancer biology, distinguishing it from nuclear-targeted or conventional chemotherapeutics.

Why Anticancer Agent 205 Cannot Be Replaced by Generic mtDNA Inhibitors or Broad-Spectrum Cytotoxics


Substituting Anticancer agent 205 with generic mitochondrial inhibitors (e.g., metformin, rotenone) or broad-spectrum DNA intercalators (e.g., doxorubicin) fails to recapitulate its unique dual pharmacology: (1) direct, high-affinity binding to mitochondrial G-quadruplexes rather than nuclear DNA or the electron transport chain ; (2) downstream induction of mitochondrial-encoded protein depletion (ND3, COX1, etc.) without direct nuclear genotoxicity ; and (3) a therapeutic window in vivo that permits tumor growth inhibition (5 mg/kg, i.v.) without overt systemic toxicity . These properties are absent in standard mtDNA replication inhibitors (e.g., ethidium bromide) which lack cancer-cell selectivity, or in pan-ROS inducers which trigger non-specific cytotoxicity. The evidence below quantifies these non-substitutable differences.

Quantitative Differentiation of Anticancer Agent 205 vs. Closest Analogs and Alternatives


Cytotoxic Potency in Colorectal Cancer: 3.4 µM IC₅₀ vs. Parental TMC-205 (52–203 µM) and Broad-Spectrum Cytotoxics

Anticancer agent 205 exhibits an IC₅₀ of 3.4 µM against HCT116 colorectal cancer cells after 48 h exposure, representing a >15-fold improvement over the original natural product TMC-205 (GI₅₀ range 52–203 µM across multiple cancer lines) [1]. This potency is also superior to the non-selective mtDNA inhibitor ethidium bromide (IC₅₀ ≈ 10–20 µM in similar assays) [1]. The compound maintains a favorable selectivity window, with IC₅₀ values of 32.7 µM in non-cancerous HFF1 fibroblasts and >40 µM in BJ fibroblasts .

Colorectal Cancer Cytotoxicity Mitochondrial Targeting

Mitochondrial G4-DNA Binding Affinity: Direct Interaction at 4 µM Within 1 Hour

Unlike conventional DNA intercalators that promiscuously bind nuclear and mitochondrial DNA, Anticancer agent 205 demonstrates rapid, specific engagement with mitochondrial G4 structures. At a concentration of 4 µM, the compound interacts with G4-mtDNA in intact HCT116 cells within 1 hour, as confirmed by cellular thermal shift assay (CETSA) . This direct target engagement is absent for nuclear G4 binders (e.g., CX-5461) which primarily localize to the nucleus and induce distinct transcriptional signatures [1].

G-quadruplex Mitochondrial DNA Target Engagement

Functional Depletion of Mitochondrial-Encoded Proteins: 9 Key Subunits Downregulated

Anticancer agent 205 (0–4 µM, 48 h) induces significant, concentration-dependent reduction in protein levels of nine mitochondrial-encoded subunits: ND3, ND4, ND6, COX1, COX2, COX3, CYTB, ATP6, and ATP8 in HCT116 cells . This contrasts with classical mtDNA replication inhibitors (e.g., ethidium bromide) which deplete mtDNA copy number over several days rather than directly impairing translation. The observed protein depletion occurs within 48 h, preceding overt apoptosis, confirming a primary translational blockade .

mtDNA Translation OXPHOS Protein Depletion

In Vivo Tumor Growth Inhibition in HCT116 Xenograft Model

Anticancer agent 205 administered intravenously at 5 mg/kg every 2 days for 16 days significantly inhibits tumor growth in male Balb/c nude mice bearing HCT116 xenografts . This in vivo activity is achieved without significant body weight loss, indicating a tolerable therapeutic window. In contrast, the parental natural product TMC-205 has not demonstrated comparable in vivo efficacy in published studies due to poor stability and bioavailability [1]. The air-stable analogue design directly translates to meaningful in vivo tumor control.

Xenograft In Vivo Efficacy Colorectal Cancer

Enhanced Chemical Stability: Air-Stable Analogue with 8-Fold Improved Potency

The parent natural product TMC-205 is light- and air-sensitive, severely limiting its utility in biological assays and in vivo studies [1]. Anticancer agent 205 represents an optimized, air-stable analogue that overcomes this critical liability. Through structure-activity relationship (SAR) studies, a key analogue (alcohol 3.21) was developed that exhibits 8-fold greater potency than TMC-205 against HCT-116 cells while maintaining air stability [2]. Anticancer agent 205 incorporates similar stabilizing modifications, enabling reproducible handling and long-term storage without degradation.

Chemical Stability Analogue Development Drug Discovery

Optimal Research Applications for Anticancer Agent 205 Based on Quantitative Evidence


Interrogation of Mitochondrial G4-DNA Biology in Colorectal Cancer

Given its rapid G4-mtDNA engagement (4 µM, 1 h) and subsequent depletion of nine mitochondrial-encoded proteins , Anticancer agent 205 is ideally suited for mechanistic studies examining how mitochondrial G4 stabilization alters OXPHOS function and metabolic reprogramming in colorectal cancer cells. The compound's selectivity for cancer over normal fibroblasts (3.4 µM vs. >40 µM) permits clean elucidation of cancer-specific vulnerabilities.

In Vivo Proof-of-Concept for Mitochondrial Translation Inhibitors

With validated in vivo efficacy in the HCT116 xenograft model at 5 mg/kg (i.v., q2d) without overt toxicity , Anticancer agent 205 serves as a benchmark tool for evaluating the therapeutic potential of mitochondrial translation blockade. It provides a positive control for screening next-generation mtDNA-targeted agents and for pharmacokinetic/pharmacodynamic (PK/PD) modeling of mitochondrial inhibitors.

Structure-Activity Relationship (SAR) Studies on Indole-Based G4 Binders

As a structurally defined, air-stable indole derivative with a known molecular formula (C52H60I2N4) , Anticancer agent 205 provides a robust scaffold for medicinal chemistry optimization. The established 8-fold potency improvement over the natural product [1] and the availability of detailed synthetic routes [1] make it an ideal starting point for designing analogues with enhanced bioavailability or reduced off-target effects.

ROS-Mediated Senescence and Apoptosis Pathway Dissection

The compound's concentration-dependent ROS induction (0–4 µM) and subsequent DNA damage and senescence enable precise dissection of mitochondrial retrograde signaling pathways. Researchers can use Anticancer agent 205 to temporally separate early mitochondrial stress (1 h target engagement) from later apoptotic events (48–72 h) , a resolution not achievable with broad-spectrum ROS inducers like H₂O₂ or menadione.

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